molecular formula HC5H5N(+)<br>C5H6N+ B092312 Pyridinium CAS No. 16969-45-2

Pyridinium

Cat. No. B092312
Key on ui cas rn: 16969-45-2
M. Wt: 80.11 g/mol
InChI Key: JUJWROOIHBZHMG-UHFFFAOYSA-O
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Patent
US05096618

Procedure details

Quinolinium and pyridinium compounds were prepared by heating equimolar amounts of quinoline or pyridine with a chloro- or bromoalkyl of about 4 to about 10 carbons, or a chloro- or bromoalkylaryl of about 7 to about 20 carbons, to a temperature up to about 125° C. in about 30% aqueous alcohol. The reaction product was analyzed for free halide, and used without further purification.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bromoalkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromoalkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>N1C=CC=CC=1>[NH+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[NH+:1]1[CH:10]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
bromoalkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bromoalkylaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
product
Smiles
[NH+]1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
[NH+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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